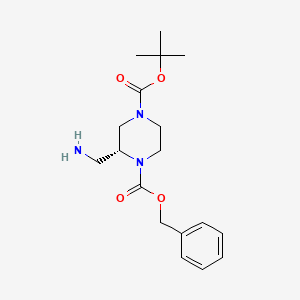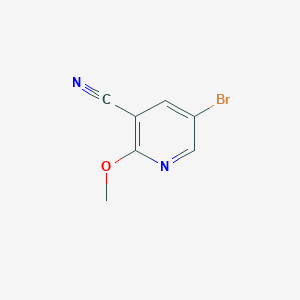
1-(2-Bromophenyl)-7-chloro-1-oxoheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)-7-chloro-1-oxoheptane, also known as this compound, is a synthetic organic compound belonging to the class of compounds known as heterocyclic compounds. It is a colorless, crystalline solid, with a molecular weight of 253.6 g/mol and a melting point of 180-182 °C. It is soluble in water, ethanol, and chloroform.
Applications De Recherche Scientifique
Intermediate in Pharmaceutical Synthesis
1-(2-Bromophenyl)-7-chloro-1-oxoheptane, and similar compounds, play a crucial role in the synthesis of pharmaceuticals. For instance, Ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, is synthesized using a multi-step process involving 1-bromo-5-chloro-pentane. This process has seen enhancements, leading to higher total yields of the final product, highlighting the importance of such intermediates in pharmaceutical manufacturing (Chen Xin-zhi, 2006).
Synthesis of Benzimidazoles and Thieno[2,3-d]imidazoles
The compound reacts with various primary amines under specific catalysis to produce 1-substituted benzimidazoles and 3-substituted 3H-thieno[2,3-d]imidazoles, indicating its versatility in creating heterocyclic compounds with potential pharmaceutical applications (A. Lygin & A. Meijere, 2009).
Crystal Structure Analysis
Compounds structurally similar to this compound are subjects of crystal structure analysis, offering insights into their molecular configurations and potential interactions. This understanding is crucial for designing compounds with desired physical and chemical properties (Dominika N. Lastovickova et al., 2018).
Studying Combustion Byproducts
Brominated compounds like this compound are studied for their thermal degradation and potential to form hazardous combustion byproducts, such as brominated dioxins. Understanding these mechanisms is crucial for assessing environmental risks and developing safer industrial practices (Catherine S Evans & B. Dellinger, 2003).
Spectroscopic Properties and Photophysical Study
The compound's brominated and chlorinated analogs are analyzed for their spectroscopic and photophysical properties, contributing to the design of fluorophores and understanding their fluorescence properties. This research aids in the development of materials for optical applications (R. Misawa et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(2-bromophenyl)-7-chloroheptan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClO/c14-12-8-5-4-7-11(12)13(16)9-3-1-2-6-10-15/h4-5,7-8H,1-3,6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSFJIQQJZSUTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642205 |
Source


|
| Record name | 1-(2-Bromophenyl)-7-chloroheptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898766-94-4 |
Source


|
| Record name | 1-(2-Bromophenyl)-7-chloro-1-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromophenyl)-7-chloroheptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)